A Comprehensive Technical Guide to the Physicochemical Properties of Salicyl Alcohol
A Comprehensive Technical Guide to the Physicochemical Properties of Salicyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the core physicochemical properties of salicyl alcohol (also known as saligenin). The information is presented to support research, development, and quality control activities involving this versatile aromatic compound.
General Information
Salicyl alcohol, with the IUPAC name 2-(hydroxymethyl)phenol, is a white crystalline solid at room temperature.[1] It is an organic compound that contains both a hydroxyl and a hydroxymethyl functional group attached to a benzene ring. This structure imparts amphiphilic characteristics, influencing its solubility and reactivity. Salicyl alcohol serves as a key precursor in the synthesis of various pharmaceuticals and fragrances.[2]
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of salicyl alcohol, providing a quick reference for laboratory applications.
| Property | Value | Units | Reference(s) |
| Molecular Formula | C₇H₈O₂ | - | [1][3][4] |
| Molecular Weight | 124.14 | g/mol | [1][3][4] |
| Melting Point | 83 - 87.5 | °C | [1][3][4][5] |
| Boiling Point | ~267 | °C | [3][4] |
| Density | 1.16 - 1.204 | g/cm³ | [1][3][4] |
| Water Solubility | 67 (at 22 °C) | g/L | [3][4] |
| pKa | 9.92 (at 25 °C) | - | [5][6] |
| LogP (Octanol/Water) | 0.730 | - | [5][6] |
Solubility Profile
Salicyl alcohol's solubility is dictated by its ability to form hydrogen bonds via its hydroxyl and hydroxymethyl groups, as well as the hydrophobic nature of the benzene ring.
| Solvent | Solubility | Reference(s) |
| Water | Soluble (67 g/L at 22 °C) | [1][3][4] |
| Ethanol | Very soluble | [5][7] |
| Ether | Very soluble | [7] |
| Chloroform | Soluble | [7] |
| Benzene | Soluble | [7] |
The solubility of salicyl alcohol in water is enhanced by its polar functional groups, which can interact with water molecules.[1] Its solubility in organic solvents like alcohols and ethers is attributed to the hydrophobic aromatic structure.[1] As with many organic compounds, the solubility of salicyl alcohol is temperature-dependent, generally increasing with a rise in temperature.[1]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and quantification of salicyl alcohol.
Infrared (IR) Spectroscopy
The IR spectrum of salicyl alcohol exhibits characteristic absorption bands corresponding to its functional groups. A broad peak in the region of 3400-3200 cm⁻¹ is indicative of the O-H stretching vibrations of the hydroxyl and hydroxymethyl groups, broadened due to hydrogen bonding. Aromatic C-H stretching vibrations typically appear around 3100-3000 cm⁻¹. The C-O stretching vibrations are observed in the 1250-1000 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy of salicyl alcohol provides distinct signals for the different protons in the molecule. The chemical shifts are influenced by the solvent used. In CDCl₃, the aromatic protons typically appear in the range of δ 6.8-7.3 ppm. The methylene protons of the hydroxymethyl group (-CH₂OH) show a singlet at approximately δ 4.8 ppm. The hydroxyl protons (-OH) are often observed as broad singlets, and their chemical shifts can vary depending on concentration and temperature.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of salicyl alcohol shows a molecular ion peak (M⁺) at m/z 124, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical (M-17) and the loss of the hydroxymethyl group (M-31).
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of salicyl alcohol.
Determination of Melting Point (Capillary Method)
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Grind a small amount of dry salicyl alcohol into a fine powder using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus or attach it to the thermometer for use in a Thiele tube.
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point range is reported as T₁ - T₂.
Determination of Solubility in Water
Apparatus:
-
Analytical balance
-
Volumetric flasks
-
Stirrer/shaker
-
Temperature-controlled water bath
-
Centrifuge
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a series of standard solutions of salicyl alcohol of known concentrations in water.
-
Add an excess amount of salicyl alcohol to a known volume of deionized water in a sealed container.
-
Place the container in a temperature-controlled water bath set to 22 °C and stir or shake for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, allow the solution to stand to let undissolved solid settle.
-
Centrifuge an aliquot of the supernatant to remove any suspended particles.
-
Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of water to a concentration that falls within the linear range of the standard curve.
-
Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λ_max) for salicyl alcohol.
-
Determine the concentration of salicyl alcohol in the diluted sample using the previously prepared standard curve.
-
Calculate the solubility in g/L using the dilution factor.
Determination of pKa (Spectrophotometric Method)
Apparatus:
-
UV-Vis spectrophotometer
-
pH meter
-
Volumetric flasks
-
Burettes
-
Buffer solutions of various known pH values
Procedure:
-
Prepare a stock solution of salicyl alcohol in a suitable solvent (e.g., water or a water-methanol mixture).
-
Prepare a series of solutions by diluting the stock solution with buffer solutions covering a pH range from approximately 8 to 12.
-
Record the UV-Vis spectrum for each buffered solution.
-
Identify the wavelength at which the largest difference in absorbance is observed between the acidic (protonated) and basic (deprotonated) forms of salicyl alcohol.
-
Measure the absorbance of each solution at this selected wavelength.
-
The pKa can be determined by plotting the absorbance versus pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum absorbance values. Alternatively, the Henderson-Hasselbalch equation can be used: pKa = pH + log([HA]/[A⁻]), where the ratio of the protonated to deprotonated species can be determined from the absorbance values.
Synthesis and Biosynthesis Pathways
Chemical Synthesis of Salicyl Alcohol
Salicyl alcohol can be synthesized via the hydroxymethylation of phenol with formaldehyde.[8]
Biosynthesis of Salicylic Acid from Salicin
Salicyl alcohol is a key intermediate in the biosynthesis of salicylic acid from salicin, a glycoside found in willow bark.[8]
Stability and Storage
Salicyl alcohol is generally stable under normal laboratory conditions.[5] However, it is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5] For long-term storage, it should be kept in a cool, dry place, away from incompatible materials.
This guide provides a foundational understanding of the physicochemical properties of salicyl alcohol. For specific applications, it is recommended to consult additional specialized literature and perform application-specific validation of these properties.
References
- 1. mdpi.com [mdpi.com]
- 2. webassign.net [webassign.net]
- 3. doaj.org [doaj.org]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 8. Salicyl alcohol - Wikipedia [en.wikipedia.org]
